7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
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Overview
Description
“7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride” is a chemical compound with the molecular formula C6H11ClN2O2 . It has a molecular weight of 178.62 . The compound contains a total of 21 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of “7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride” is characterized by a spirocyclic core, which includes a four-membered and a five-membered ring . The compound also contains a secondary amine and a carbamate group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Cycloaddition Reactions
Research by Chiaroni et al. (2000) in "ChemInform" and "Acta Crystallographica Section C-crystal Structure Communications" involved the use of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives in stereospecific [3+2] 1,3-cycloaddition reactions. These reactions, involving 3-methylene azetidin-2-ones and nitrones, demonstrate the compound's utility in synthesizing structures with different conformations of the isoxazolidine rings (Chiaroni et al., 2000) (Chiaroni et al., 2000).
Peptide Synthesis
Suter et al. (2000) in "Helvetica Chimica Acta" explored the synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which serve as novel dipeptide synthons. These compounds can be used in peptide synthesis, as demonstrated by the successful preparation of a nonapeptide, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter et al., 2000).
Spirocyclic Compound Synthesis
Wang et al. (2015) in the "Chinese Journal of Organic Chemistry" described the synthesis of spirocyclic compounds like 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane. These compounds, serving as substitutes for piperazine and morpholine, highlight the compound's role in the exploration of chemical and patent space in medicinal chemistry (Wang et al., 2015).
Diazaspiro Nonane and Tetrazaspiro Decane Derivatives
Farag et al. (2008) in the "Journal of Heterocyclic Chemistry" synthesized 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides. The products react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives, which further undergo intramolecular cyclization. This study underlines the versatility of spiro compounds in synthesizing complex heterocyclic structures (Farag et al., 2008).
NMDA Receptor Modulator Research
Ghoreishi-Haack et al. (2018) in "The Journal of Pharmacology and Experimental Therapeutics" explored NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator, which is a derivative of the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. This compound showed potential for treating neuropathic pain, indicating its significant role in neuropharmacology (Ghoreishi-Haack et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-4-6(2-7-3-6)10-5(8)9;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDFXJOVWZJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CNC2)OC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909305-58-3 |
Source
|
Record name | 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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